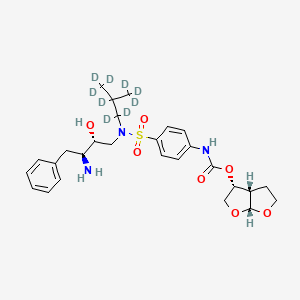
Darunavir-d9 Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Darunavir-d9 Impurity is a deuterated form of Darunavir, a second-generation synthetic non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. The deuterated form is used to study the pharmacokinetics and metabolic pathways of Darunavir by replacing hydrogen atoms with deuterium, a stable isotope of hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Darunavir-d9 Impurity involves the incorporation of deuterium atoms into the Darunavir molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterated solvents or deuterium gas.
Deuterated Reagents: Using deuterated reagents in the synthesis of Darunavir can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Exchange: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Deuterated Solvents: Employing deuterated solvents like deuterated chloroform or deuterated methanol to achieve the desired deuteration.
Analyse Chemischer Reaktionen
Types of Reactions
Darunavir-d9 Impurity undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Darunavir-d9 Impurity has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Darunavir in the body.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of Darunavir.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Darunavir.
Analytical Method Development: Employed in the development and validation of analytical methods for quantifying Darunavir and its metabolites.
Wirkmechanismus
Darunavir-d9 Impurity, like Darunavir, inhibits the human immunodeficiency virus (HIV) protease enzyme, preventing the cleavage of viral precursor proteins into mature functional proteins. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals. The molecular targets and pathways involved include:
HIV Protease: The primary target of this compound.
Viral Replication Pathway: Inhibition of protease activity disrupts the processing of viral proteins, leading to the production of non-infectious viral particles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ritonavir: Another protease inhibitor used in combination with Darunavir to enhance its efficacy.
Lopinavir: A protease inhibitor with a similar mechanism of action to Darunavir.
Atazanavir: A protease inhibitor used in the treatment of HIV infections.
Uniqueness of Darunavir-d9 Impurity
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides insights into the metabolic stability and pathways of Darunavir, making it a valuable tool in drug development and research.
Eigenschaften
Molekularformel |
C27H37N3O7S |
|---|---|
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(16-24(31)23(28)14-19-6-4-3-5-7-19)38(33,34)21-10-8-20(9-11-21)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D |
InChI-Schlüssel |
GCDBSZUUKSTDCG-SYUAEXFJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)O[C@H]3CO[C@@H]4[C@H]3CCO4 |
Kanonische SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3COC4C3CCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















